Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate
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Overview
Description
Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate is an organic compound with the molecular formula C12H17FN2O2. It is a derivative of benzoic acid and contains both amino and fluoro substituents, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate typically involves multi-step organic reactions. One common method includes the alkylation of 2-amino-4-fluorobenzoic acid with propylamine, followed by esterification with ethanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoro and amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-fluorobenzoate
- Ethyl 2-amino-5-(propylamino)benzoate
- Ethyl 4-fluoro-5-(propylamino)benzoate
Uniqueness
Ethyl 2-amino-4-fluoro-5-(propylamino)benzoate is unique due to the presence of both fluoro and propylamino groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance its efficacy and specificity in various applications compared to similar compounds .
Properties
Molecular Formula |
C12H17FN2O2 |
---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluoro-5-(propylamino)benzoate |
InChI |
InChI=1S/C12H17FN2O2/c1-3-5-15-11-6-8(12(16)17-4-2)10(14)7-9(11)13/h6-7,15H,3-5,14H2,1-2H3 |
InChI Key |
KKPBDXYIMUPMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C(=C1)C(=O)OCC)N)F |
Origin of Product |
United States |
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